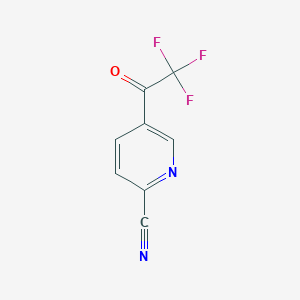
5-(2,2,2-Trifluoroacetyl)picolinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2,2-Trifluoroacetyl)picolinonitrile is a chemical compound with the molecular formula C8H3F3N2O and a molecular weight of 200.12 g/mol . . This compound is characterized by the presence of a trifluoroacetyl group attached to a picolinonitrile moiety, making it a valuable intermediate in various chemical syntheses.
Vorbereitungsmethoden
The synthesis of 5-(2,2,2-Trifluoroacetyl)picolinonitrile involves several steps. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable nitrile source under controlled conditions . The reaction typically requires the use of a catalyst and specific temperature and pressure conditions to achieve high yields. Industrial production methods often involve optimizing these reaction conditions to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
5-(2,2,2-Trifluoroacetyl)picolinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, often using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the trifluoroacetyl group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-(2,2,2-Trifluoroacetyl)picolinonitrile has several scientific research applications:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is explored for its potential use in drug development, particularly in creating new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(2,2,2-Trifluoroacetyl)picolinonitrile involves its interaction with specific molecular targets. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The pathways involved often include enzyme inhibition or activation, depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
5-(2,2,2-Trifluoroacetyl)picolinonitrile can be compared with other similar compounds, such as:
Trifluoroacetic anhydride: Used in organic synthesis to introduce trifluoroacetyl groups.
Trifluoroacetyl chloride: A gas used for similar purposes but less convenient than the anhydride form.
The uniqueness of this compound lies in its combination of the trifluoroacetyl group with the picolinonitrile moiety, providing distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
1060812-25-0 |
|---|---|
Molekularformel |
C8H3F3N2O |
Molekulargewicht |
200.12 g/mol |
IUPAC-Name |
5-(2,2,2-trifluoroacetyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3F3N2O/c9-8(10,11)7(14)5-1-2-6(3-12)13-4-5/h1-2,4H |
InChI-Schlüssel |
JUHUWPPGNARXHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=O)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-[bis(2-chloroethyl)amino]phenyl]propanoic acid](/img/structure/B14175723.png)
![1H-Imidazole-5-methanamine, 1-[(3-amino[1,1'-biphenyl]-4-yl)methyl]-N-(6-chloro[1,1'-biphenyl]-3-yl)-](/img/structure/B14175729.png)
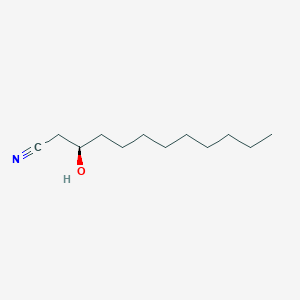
![1-[Bis(propan-2-ylamino)methylidene]-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B14175749.png)
![1-(2-{Bis[2-(diphenylphosphanyl)ethyl]phosphanyl}ethyl)-1H-imidazole](/img/structure/B14175751.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-6-bromo-4-chloroquinazoline](/img/structure/B14175752.png)
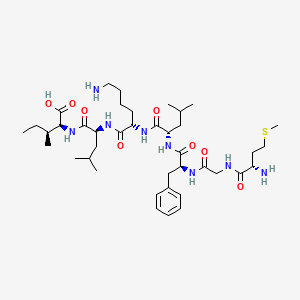
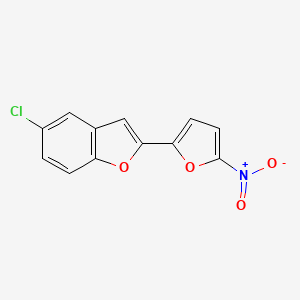
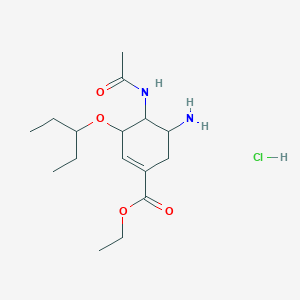
![(2S)-2-{[tert-Butyl(dimethyl)silyl]oxy}-5-(triethylsilyl)pent-4-ynal](/img/structure/B14175766.png)
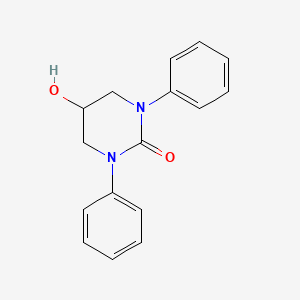
![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
